Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate
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Overview
Description
Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate is a synthetic organic compound characterized by its unique cyclopropane ring structure, which includes both cyano and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using reagents like diazo compounds and transition metal catalysts.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents such as difluorocarbene precursors under basic or neutral conditions.
Addition of the Cyano Group: The cyano group is usually introduced via nucleophilic substitution reactions.
Esterification: The final step involves esterification to attach the ethoxyethyl group, typically using ethyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
In chemistry, Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Trans-2-ethoxyethyl 1-cyano-2-(difluoromethyl)cyclopropanecarboxylate is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both cyano and difluoromethyl groups in a cyclopropane ring is relatively rare, making this compound a valuable subject for research and development.
Properties
Molecular Formula |
C10H13F2NO3 |
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Molecular Weight |
233.21 g/mol |
IUPAC Name |
2-ethoxyethyl (1R,2R)-1-cyano-2-(difluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H13F2NO3/c1-2-15-3-4-16-9(14)10(6-13)5-7(10)8(11)12/h7-8H,2-5H2,1H3/t7-,10-/m0/s1 |
InChI Key |
NINSZURJVZCZEQ-XVKPBYJWSA-N |
Isomeric SMILES |
CCOCCOC(=O)[C@@]1(C[C@H]1C(F)F)C#N |
Canonical SMILES |
CCOCCOC(=O)C1(CC1C(F)F)C#N |
Origin of Product |
United States |
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